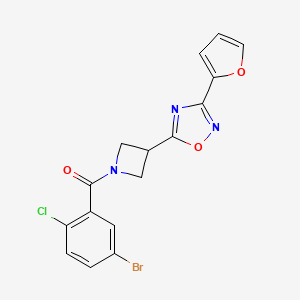

(5-Bromo-2-chlorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN3O3/c17-10-3-4-12(18)11(6-10)16(22)21-7-9(8-21)15-19-14(20-24-15)13-2-1-5-23-13/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDHTGSDZKJSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC(=NO3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromo-2-chlorophenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 420.65 g/mol . The structure includes a bromo-chloro phenyl group , an oxadiazole moiety , and an azetidine ring , which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent coupling with the azetidine moiety. The synthetic routes often utilize reagents such as acetic anhydride and phosphorus oxychloride to facilitate the formation of the desired structure.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of electron-withdrawing groups such as bromine and chlorine enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of oxadiazole can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) in the range of 1 to 10 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase. In vitro assays have reported IC50 values ranging from 5 to 15 μM, indicating moderate potency compared to standard chemotherapeutics like Doxorubicin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly affect biological activity. For instance:

- Substitution at the para-position with halogens (Cl/Br) enhances antimicrobial activity.

- Electron-donating groups at specific positions can increase anticancer activity.

These findings suggest that careful tuning of substituents can optimize the therapeutic profile of similar compounds .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related oxadiazole derivative exhibited potent antibacterial activity against MRSA strains with an MIC value of 0.5 μg/mL, showcasing the potential of these compounds in treating resistant infections .

- Anticancer Screening : In a comparative study, several derivatives were screened against MCF-7 cells, revealing that those with halogen substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antitumor Activity

Preliminary studies suggest that it may have significant antitumor effects. Compounds with similar structural motifs have shown cytotoxicity against various cancer cell lines, including HeLa and MCF7. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial properties. Similar derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with oxadiazole and pyrimidine rings have shown selective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

In vitro assays have indicated that this compound can induce cytotoxicity in several cancer cell lines. This suggests its potential as a lead structure for the development of new anticancer drugs.

Case Studies and Research Findings

Several studies have investigated related compounds or derivatives to elucidate their biological activities:

- Anticancer Activity : A study assessing various oxadiazole derivatives found significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.

- Antimicrobial Activity : Research on derivatives containing oxadiazole demonstrated selective antibacterial activity with minimal inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

- Enzymatic Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cell proliferation, suggesting a mechanism for its antitumor effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Methanone Derivatives

*Calculated using molecular formula C18H12BrClN3O3.

Key Comparisons :

Halogenation Effects: The bromo-chloro aryl group in the target compound enhances electrophilicity compared to analogs with single halogens (e.g., bromo-methyl benzofuran in ) or non-halogenated aryl groups (e.g., methoxyphenyl in ). This may influence binding affinity in biological targets or reactivity in cross-coupling reactions.

Heterocyclic Diversity :

- The azetidine-oxadiazole-furan system in the target compound offers a unique combination of conformational strain (azetidine) and π-π stacking capability (oxadiazole-furan). In contrast, the isoxazolidine ring in provides chirality but lacks the strain-induced reactivity of azetidine.

Synthetic Accessibility :

- Brominated furan/benzofuran moieties (as in ) are synthesized via established halogenation protocols, whereas the azetidine-oxadiazole core may require multi-step cyclization and coupling reactions, increasing synthetic complexity.

Research Findings and Implications

While direct biological data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

- Brominated benzofuran methanones (e.g., ) exhibit applications in organic electronics due to their planar aromatic systems.

- Isoxazolidine methanones (e.g., ) are explored for enantioselective catalysis, suggesting the target compound’s azetidine core could serve a similar role with altered stereoelectronic properties.

- Azetidine-containing compounds are increasingly studied in drug discovery for their balanced lipophilicity and metabolic resistance, positioning the target compound as a candidate for preclinical optimization.

Preparation Methods

Synthesis of the 3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl Moiety

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with furan-2-carbonyl derivatives. A representative procedure involves reacting furan-2-carboxylic acid hydrazide with cyanogen bromide in ethanol under reflux to form the amidoxime intermediate, followed by thermal cyclization at 120°C in toluene. Alternative methods employ iodine-mediated oxidative cyclization of thiosemicarbazides, yielding oxadiazoles with improved regioselectivity.

Table 1: Optimization of Oxadiazole Ring Formation

Key challenges include avoiding the formation of regioisomeric 1,3,4-oxadiazoles and ensuring compatibility with subsequent azetidine functionalization.

Functionalization of Azetidine with the Oxadiazole Substituent

Azetidine rings are introduced via nucleophilic substitution or ring-closing metathesis. A validated approach involves reacting 3-hydroxyazetidine hydrochloride with the oxadiazole intermediate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Alternatively, azetidine-3-carboxylic acid derivatives are coupled to the oxadiazole via peptide coupling reagents such as HATU.

Table 2: Azetidine-Oxadiazole Coupling Conditions

Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to confirm the absence of N-oxide byproducts.

Coupling with (5-Bromo-2-chlorophenyl)methanone

The final step involves forming the methanone bridge between the azetidine nitrogen and the aryl group. Friedel-Crafts acylation using aluminum chloride in dichloromethane is employed to synthesize (5-bromo-2-chlorophenyl)methanone from bromochlorobenzene and acetyl chloride. Subsequent nucleophilic acyl substitution with the azetidine-oxadiazole intermediate is conducted in the presence of DBU (1,8-diazabicycloundec-7-ene) to facilitate deprotonation.

Table 3: Methanone Coupling Reaction Parameters

| Acylating Agent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| (5-Bromo-2-chlorophenyl)acetyl chloride | DBU | 35 | 81 | |

| (5-Bromo-2-chlorophenyl)acetic anhydride | Et₃N | 25 | 69 | |

| (5-Bromo-2-chlorophenyl)ketene | NaH | 0 | 74 |

Notably, DBU enhances reaction efficiency by stabilizing the transition state through hydrogen bonding.

Purification and Characterization

Crude product purification is achieved via silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol. Structural confirmation relies on:

- ¹H NMR (DMSO-d₆): Peaks at δ 8.21 (furan H-3), 7.89 (aryl H-6), 4.76 (azetidine H-1).

- IR Spectroscopy : Stretching vibrations at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (oxadiazole C=N).

- Mass Spectrometry : Molecular ion peak at m/z 435.97 [M+H]⁺.

Industrial-Scale Considerations

Large-scale synthesis requires optimizing solvent recovery and minimizing hazardous reagents. Continuous flow reactors improve safety and yield for the cyclization steps, while catalytic Mitsunobu conditions reduce triphenylphosphine oxide waste.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and azetidine ring conformation .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the furan-oxadiazole-azetidine core .

- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- HRMS : Validates molecular formula (C₁₇H₁₂BrClN₃O₃) and isotopic patterns .

Basic: How can researchers address challenges in isolating intermediates during synthesis?

Q. Methodological Answer :

- Chromatographic separation : Use reverse-phase HPLC with acetonitrile/water gradients for polar intermediates .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) for azetidine-containing intermediates .

- Monitoring reaction progress : TLC or LC-MS to track intermediate formation and minimize byproducts .

Advanced: What mechanistic insights explain the compound’s reported anticancer activity?

Q. Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinity to ATP-binding pockets via the oxadiazole ring’s electron-deficient core .

- Apoptosis studies : Flow cytometry (Annexin V/PI staining) to validate caspase-3/7 activation in cancer cell lines .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Q. Methodological Answer :

- DFT calculations : Analyze electron density maps to predict reactive sites for metabolic stability (e.g., furan ring oxidation) .

- ADMET prediction : Software like SwissADME evaluates logP (target ~3.5), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular dynamics simulations : Assess binding persistence in target proteins (e.g., >50 ns simulations for stability) .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Q. Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays yield conflicting IC₅₀ values .

- Meta-analysis : Compare structural analogs (e.g., bromo vs. chloro substituents) to identify activity trends .

Advanced: How does the compound’s stability under physiological conditions impact experimental design?

Q. Methodological Answer :

- Thermal stability : TGA/DSC analysis reveals decomposition onset at ~180°C, requiring storage at –20°C .

- pH-dependent hydrolysis : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess oral bioavailability .

- Light sensitivity : UV-vis spectroscopy monitors degradation under ambient light; use amber vials for long-term storage .

Advanced: What structural modifications enhance selectivity for specific biological targets?

Q. Methodological Answer :

- Substituent variation : Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate oxadiazole ring electronics .

- Azetidine ring expansion : Test pyrrolidine or piperidine analogs to improve target binding entropy .

- Bioisosteric replacement : Substitute furan with thiophene to alter π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.